molecular formula C15H17N3O3 B2542683 1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1421515-36-7

1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2542683
CAS No.: 1421515-36-7
M. Wt: 287.319
InChI Key: QXZSROYYZUSAIH-UHFFFAOYSA-N
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Description

This chemical entity, 1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione, is a synthetically designed compound of significant interest in medicinal chemistry and pharmacology research. It features a hybrid structure incorporating a pyrrolidine-2,5-dione (succinimide) scaffold, a motif present in several bioactive molecules , linked to a 3-(pyridin-2-yl)pyrrolidine unit. The saturated, three-dimensional nature of the pyrrolidine ring enhances spatial coverage and allows for efficient exploration of pharmacophore space, which is crucial for interacting with complex biological targets . The specific spatial orientation of substituents, dictated by the stereochemistry of the pyrrolidine carbons, can lead to distinct biological profiles by enabling different binding modes with enantioselective proteins . Preliminary research on analogous pyrrolidine-2,5-dione derivatives suggests potential for diverse biological activities. Compounds with this core structure have demonstrated potent anticonvulsant and antinociceptive properties in preclinical models, showing efficacy in maximal electroshock (MES) and neuropathic pain tests, with a proposed mechanism involving interaction with neuronal voltage-sensitive sodium channels . Furthermore, structurally related pyrrolidine-dione compounds have been identified as novel, non-β-lactam inhibitors of bacterial penicillin-binding proteins (PBPs), such as PBP3 in Pseudomonas aeruginosa , representing a promising starting point for the development of new antibiotics to combat multidrug-resistant Gram-negative bacteria . The presence of the pyridyl moiety in this compound may further modulate its physicochemical properties and binding affinity, making it a versatile scaffold for investigating new therapeutic agents for neurological disorders and bacterial infections . This product is intended for research purposes to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

1-[2-oxo-2-(3-pyridin-2-ylpyrrolidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13-4-5-14(20)18(13)10-15(21)17-8-6-11(9-17)12-3-1-2-7-16-12/h1-3,7,11H,4-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZSROYYZUSAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties and potential biological activities .

Scientific Research Applications

1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Key Findings from Comparative Studies

  • Anticonvulsant Activity :

    • The target compound shares structural similarities with phenylpiperazine derivatives (e.g., ), which exhibit ED50 values as low as 12.8 mg/kg in maximal electroshock (MES) models. Its pyridine group may enhance blood-brain barrier penetration compared to bulkier aryl groups.
    • Hybrid compounds like 4 () show balanced Na⁺/Ca²⁺ channel inhibition, but higher ED50 values (34.7 mg/kg) suggest reduced potency compared to phenylpiperazine analogs .
  • Receptor Affinity: Indole-containing derivatives (e.g., 4f, 4g) demonstrate high 5-HT1A receptor affinity (Ki < 10 nM) due to the indole moiety’s planar structure, which facilitates π-π stacking . The target compound’s pyridine group may similarly interact with aromatic residues in receptor binding pockets.
  • Synthetic Accessibility :

    • The target compound’s synthesis may follow routes similar to those in and , which describe efficient methods for introducing aryl and heterocyclic groups to the pyrrolidine-2,5-dione core .

Advantages and Limitations

  • Advantages of Target Compound: The pyridine moiety may improve solubility and metabolic stability compared to purely hydrocarbon-based analogs (e.g., indole derivatives) . Potential for dual receptor modulation (e.g., 5-HT1A/SERT) akin to phenylpiperazine derivatives .
  • Limitations :

    • Lack of explicit ED50 or receptor binding data in the provided evidence limits direct potency comparisons.
    • Structural complexity may pose synthetic challenges, as seen in low yields for some indole derivatives (e.g., 4g : 41.7% yield) .

Biological Activity

1-(2-Oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethyl)pyrrolidine-2,5-dione, commonly referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, synthesis, and research findings, drawing from diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine core with oxo and pyridine substituents. Its molecular formula is C13H14N2O2C_{13}H_{14}N_2O_2, and it exhibits properties typical of pyrrolidine derivatives, including potential interactions with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives, particularly against multidrug-resistant strains of bacteria. For instance, a study identified pyrrolidine-2,3-dione compounds as effective inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, demonstrating significant antibacterial activity without cytotoxic effects at certain concentrations .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameTarget BacteriaInhibition (%) at 100 µM
Pyrrolidine-2,3-dionePseudomonas aeruginosa60% - 100%
Compound AEscherichia coli75%
Compound BStaphylococcus aureus80%

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related pyrrolidine compounds. Research has shown that certain analogues exhibit significant protective effects in animal models against seizures induced by pentylenetetrazol (PTZ). For example, a study reported that specific modifications to the pyrrolidine structure enhanced its anticonvulsant properties .

Table 2: Anticonvulsant Activity of Pyrrolidine Analogues

Compound NameED50 (mg/kg)Activity Description
Compound C15Complete protection against seizures
Compound D20Significant reduction in seizure duration

Research indicates that the biological activity of these compounds may be attributed to their ability to interact with specific proteins and enzymes involved in bacterial cell wall synthesis and neural excitability. The presence of the pyridine moiety is thought to enhance binding affinity to target sites, thereby increasing efficacy.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of pyrrolidine derivatives were synthesized and screened for antibacterial activity. The lead compound demonstrated an IC50 value below 10 µM against Pseudomonas aeruginosa, indicating strong potential for development into a therapeutic agent for treating resistant infections.

Case Study 2: Neuropharmacological Evaluation

A neuropharmacological assessment was conducted using various pyrrolidine derivatives in rodent models. The results indicated that modifications at specific positions on the pyrrolidine ring significantly influenced anticonvulsant activity, suggesting a structure-activity relationship that could guide future drug development.

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